N-{3-[acetyl(methyl)amino]phenyl}cyclohexanecarboxamide
Description
N-{3-[acetyl(methyl)amino]phenyl}cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring linked to a phenyl group substituted with an acetyl(methyl)amino moiety. This compound is of interest due to its structural complexity, which combines hydrophobic (cyclohexane) and polar (acetyl, carboxamide) regions.
Properties
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(19)18(2)15-10-6-9-14(11-15)17-16(20)13-7-4-3-5-8-13/h6,9-11,13H,3-5,7-8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFECBEMSLDIZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[acetyl(methyl)amino]phenyl}cyclohexanecarboxamide typically involves the following steps:
Acetylation: The starting material, 3-aminoacetophenone, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-3-aminoacetophenone.
Methylation: The acetylated product is then methylated using methyl iodide and a base like potassium carbonate to yield N-{3-[acetyl(methyl)amino]phenyl}acetophenone.
Amidation: Finally, the methylated product is reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[acetyl(methyl)amino]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or methylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
N-{3-[acetyl(methyl)amino]phenyl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-[acetyl(methyl)amino]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methylamino groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared with structurally related carboxamides and thioureas to assess how substituents influence properties:
Key Observations :
- Electronic Effects: The acetyl(methyl)amino group in the target compound introduces polar and hydrogen-bonding capabilities, contrasting with the electron-withdrawing Cl in N-(3-chlorophenyl) derivatives .
- Steric and Conformational Effects : Thiourea analogs (e.g., ) exhibit stabilized chair conformations and intramolecular hydrogen bonds, while coumarin-linked derivatives () prioritize π-π interactions due to aromatic systems.
- Toxicity: Substituted amino groups (e.g., 3-amino-2-methyl in ) correlate with irritant hazards, suggesting that the acetyl(methyl)amino group may require toxicity profiling .
Crystallographic and Stability Data
- Intramolecular Interactions: Thiourea derivatives () form pseudo-six-membered rings via N–H···O bonds, enhancing stability. The target compound’s acetyl(methyl)amino group may similarly stabilize conformations through C=O···H–N interactions .
- Crystal Packing: Methyl-substituted analogs (e.g., XUHTUR in ) exhibit C–O···π interactions (3.612 Å), suggesting that the acetyl(methyl)amino group could influence packing efficiency and solubility .
Biological Activity
N-{3-[acetyl(methyl)amino]phenyl}cyclohexanecarboxamide is a synthetic organic compound that has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C_{12}H_{17}N_{2}O_{2}
- IUPAC Name: this compound
This compound features an acetyl group and a cyclohexanecarboxamide moiety, which contribute to its biological properties.
Inhibition of Enzyme Activity
Research indicates that this compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to selectively inhibit phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in immune response modulation and inflammation control .
Interaction with Receptors
The compound is also reported to interact with various receptors, leading to downstream effects on cell signaling. Its binding affinity for certain G-protein coupled receptors (GPCRs) suggests potential applications in treating conditions related to receptor dysregulation .
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound reduced levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent. The mechanism involves modulation of NF-kB signaling pathways, which are critical for inflammation regulation.
- Anticancer Activity : In a controlled experiment, this compound exhibited cytotoxic effects on several cancer cell lines. The results indicated that it induced apoptosis through caspase activation, showcasing its potential as a chemotherapeutic agent .
Research Findings and Future Directions
Recent research has focused on optimizing the synthesis of this compound to enhance its bioavailability and potency. High-throughput screening methods are being employed to evaluate its efficacy across various biological systems .
Moreover, ongoing studies are exploring the pharmacokinetics and pharmacodynamics of this compound to better understand its therapeutic window and potential side effects.
Q & A
Q. Q1. What are the established synthetic routes for N-{3-[acetyl(methyl)amino]phenyl}cyclohexanecarboxamide, and how do reaction conditions influence yield?
A1. Synthesis typically involves:
- Cyclohexanecarboxylic Acid Route : Cyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride, followed by coupling with 3-(acetyl(methyl)amino)aniline under anhydrous conditions (e.g., benzene or dichloromethane). Temperature control (<5°C during acyl chloride formation) and stoichiometric excess of the amine (1.2–1.5 equivalents) are critical to minimize side reactions .
- Ester-to-Amide Conversion : Methyl cyclohexanecarboxylate reacts with dimethylaluminum amide derivatives, requiring inert atmospheres (argon/nitrogen) and reflux conditions (~80°C) for 8–12 hours. Yields range from 70–85% depending on solvent purity .
Q. Q2. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
A2. Key techniques include:
- 1H/13C NMR : Assign peaks for the acetyl(methyl)amino group (δ ~2.1–2.3 ppm for methyl protons) and cyclohexane carboxamide protons (δ ~1.2–2.0 ppm). Coupling patterns confirm substituent positions .
- X-ray Diffraction : For resolving stereochemistry, as seen in analogous compounds (e.g., N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide), which crystallize in triclinic space group Pī with Z = 2. Intramolecular hydrogen bonds (N–H···O) stabilize the conformation .
- IR Spectroscopy : Amide C=O stretches appear at ~1650–1680 cm⁻¹, while acetyl C=O is observed at ~1700–1720 cm⁻¹ .
Q. Q3. What safety protocols are critical for handling this compound in laboratory settings?
A3. Based on structural analogs (e.g., N-(3-acetylphenyl)cyclohexanecarboxamide):
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Hazard Mitigation : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Emergency measures include rinsing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .
Advanced Research Questions
Q. Q4. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
A4. Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* basis set) can:
- Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic sites. For example, the acetyl group’s carbonyl oxygen is a strong electron-rich center .
- HOMO-LUMO Analysis : Determine energy gaps (~4–5 eV for similar carboxamides), correlating with stability and redox behavior. Smaller gaps suggest higher reactivity in electron-transfer reactions .
Q. Q5. How do reaction conditions (e.g., catalysts, solvents) influence stereoselectivity in derivatives of this compound?
A5. Example from copper-catalyzed alkylation ( ):
- Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand enables coupling of cyclohexanecarboxamide with alkyl halides at room temperature.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while toluene promotes radical pathways. Diastereomeric ratios (e.g., 71:29) are controlled by steric hindrance at the amide nitrogen .
Q. Q6. What strategies resolve contradictions between experimental and computational data for this compound’s bioactivity?
A6. Case study from N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives:
- Data Reconciliation : Compare experimental IC50 values (e.g., cytotoxicity assays) with DFT-predicted binding affinities. Discrepancies arise from solvation effects or protein flexibility unaccounted for in simulations .
- Crystallographic Validation : Use X-ray structures to verify computational docking poses, as seen in studies of cyclohexane ring conformations .
Q. Q7. How can intramolecular hydrogen bonding impact the compound’s solubility and pharmacokinetic properties?
A7. The acetyl(methyl)amino group forms pseudo-six-membered rings via N–H···O bonds, reducing polarity. This lowers aqueous solubility (logP ~2.5–3.0 predicted) but enhances membrane permeability. Strategies like PEGylation or prodrug design may address bioavailability limitations .
Methodological Recommendations
Q. Q8. What analytical workflows are recommended for detecting degradation products under varying pH conditions?
A8.
- HPLC-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid). Monitor m/z shifts corresponding to hydrolysis (e.g., cleavage of the acetyl group at pH < 3) .
- Stability Studies : Accelerated aging at 40°C/75% RH for 4 weeks. Compare with DFT-predicted degradation pathways (e.g., acid-catalyzed amide bond cleavage) .
Q. Q9. How to optimize regioselectivity in substitution reactions targeting the cyclohexane ring?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
